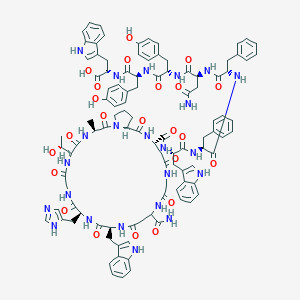
L-Tryptophan, glycyl-L-asparaginyl-L-tryptophyl-L-histidylglycyl-L-threonyl-L-alanyl-L-prolyl-L-alpha-aspartyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-, cyclic (9-1)-peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tryptophan, glycyl-L-asparaginyl-L-tryptophyl-L-histidylglycyl-L-threonyl-L-alanyl-L-prolyl-L-alpha-aspartyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-, cyclic (9-1)-peptide is a natural product found in Streptomyces with data available.
生物活性
L-Tryptophan is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, neurotransmitter production, and as a precursor to several important biomolecules. The compound , L-Tryptophan, glycyl-L-asparaginyl-L-tryptophyl-L-histidylglycyl-L-threonyl-L-alanyl-L-prolyl-L-alpha-aspartyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-, cyclic (9-1)-peptide , is a complex cyclic peptide that incorporates L-Tryptophan along with several other amino acids. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Structure and Synthesis
The cyclic structure of this peptide enhances its stability and biological activity compared to linear peptides. Recent studies have demonstrated that the incorporation of tryptophan in cyclic peptides can significantly improve their interaction with biological membranes and increase their potency against various pathogens . The synthesis of such cyclic peptides often involves techniques like macrocyclization through intramolecular reactions, which can be optimized for yield and efficiency .
Antimicrobial Properties
Research has shown that tryptophan-containing cyclic peptides exhibit significant antimicrobial activity. For instance, specific cyclic decapeptides derived from tryptophan have demonstrated low minimum inhibitory concentrations (MICs) against bacterial strains such as Pseudomonas syringae and Escherichia coli, with MIC values ranging from 0.8 to 12.5 μM . These peptides maintain low cytotoxicity levels, making them potential candidates for therapeutic applications in treating bacterial infections.
Src Kinase Inhibition
Another notable biological activity of cyclic peptides containing tryptophan is their ability to inhibit Src kinase activity. In studies assessing various cyclic octapeptides, those incorporating tryptophan showed enhanced inhibitory effects on Src kinase compared to other peptide configurations. The highest potency was observed with a specific cyclic peptide combination that included both tryptophan and arginine, highlighting the importance of these residues in mediating biological activity .
The mechanisms through which L-Tryptophan and its cyclic derivatives exert their biological effects are multifaceted:
- Membrane Interaction : Tryptophan residues are known to localize within lipid bilayers, influencing membrane organization and permeability. This property is particularly relevant in the context of antimicrobial peptides, where tryptophan's hydrophobic nature aids in disrupting bacterial membranes .
- Signal Transduction : Cyclic peptides can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, such as kinases. The structural conformation provided by cyclization enables more effective binding to target proteins .
Case Studies
科学的研究の応用
Pharmaceutical Applications
Cyclic peptides, particularly those incorporating tryptophan, have gained attention for their enhanced stability and bioactivity compared to linear peptides. They exhibit several pharmaceutical properties:
- Cell Penetration : Cyclic peptides demonstrate superior cell permeability, making them effective drug delivery systems. For instance, modifications involving tryptophan can enhance binding affinities to target proteins, which is crucial for therapeutic efficacy .
- Cancer Therapy : Tryptophan-containing cyclic peptides have been utilized in designing peptide-drug conjugates (PDCs). These conjugates can selectively target cancer cells, thereby improving treatment specificity and reducing side effects. Research has shown that tryptophan-modified peptides exhibit strong antiproliferative activity against cancer cell lines overexpressing integrin receptors .
- Antibody-Drug Conjugates : The incorporation of maleimide functionalities into tryptophan residues allows for the development of antibody-drug conjugates. These conjugates leverage the unique reactivity of tryptophan to facilitate targeted drug delivery .
Bioconjugation Techniques
The unique indole side chain of tryptophan serves as an ideal site for bioconjugation due to its chemical reactivity:
- Late-stage Modifications : Recent advancements in late-stage peptide modifications have enabled the diversification of native peptides through reactions at the indole ring of tryptophan. Techniques such as C–H activation and sulfenylation allow for the introduction of various functional groups, enhancing the therapeutic potential of cyclic peptides .
- Clickable Chemistry : Tryptophan’s side chain can be modified to include clickable moieties, facilitating the attachment of other biomolecules or drugs. This approach has been demonstrated to improve the bioactivity and physicochemical properties of peptides .
Nutraceutical and Dietary Applications
L-Tryptophan is recognized not only for its biochemical roles but also for its applications in dietary supplements:
- Mood Regulation : As a precursor to serotonin, L-Tryptophan supplementation has been studied for its potential benefits in mood regulation and treatment of depression .
- Sleep Aid : Due to its role in serotonin production, L-Tryptophan is often included in sleep aids and dietary supplements aimed at improving sleep quality.
Research Innovations
Recent research has explored innovative methods for synthesizing cyclic peptides containing tryptophan:
- Rhodium-Catalyzed Reactions : Novel catalytic methods using rhodium have been developed to facilitate the cyclization of peptides at the C(7) position of tryptophan, resulting in high yields of cyclic structures with improved biological activities .
- Photochemistry : Advances in photochemical techniques have opened new avenues for modifying tryptophan residues under mild conditions, enhancing their application scope in drug development .
Case Studies
Several case studies illustrate the practical applications of L-Tryptophan and its derivatives:
特性
CAS番号 |
151308-34-8 |
|---|---|
分子式 |
C103H115N23O23 |
分子量 |
2043.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,26S,29S)-19-carbamoyl-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-5-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,21,24,28-nonaoxo-1,4,7,10,13,16,20,23,27-nonazabicyclo[27.3.0]dotriacontane-26-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C103H115N23O23/c1-54-102(147)126-35-15-26-83(126)100(145)123-81(46-85(131)110-51-87(133)114-72(90(105)135)45-86(132)115-77(40-60-47-107-69-23-12-9-20-66(60)69)96(141)121-79(43-63-50-106-53-112-63)91(136)111-52-88(134)125-89(55(2)127)101(146)113-54)99(144)120-78(41-61-48-108-70-24-13-10-21-67(61)70)97(142)118-73(36-56-16-5-3-6-17-56)92(137)116-74(37-57-18-7-4-8-19-57)94(139)122-80(44-84(104)130)98(143)119-75(38-58-27-31-64(128)32-28-58)93(138)117-76(39-59-29-33-65(129)34-30-59)95(140)124-82(103(148)149)42-62-49-109-71-25-14-11-22-68(62)71/h3-14,16-25,27-34,47-50,53-55,72-83,89,107-109,127-129H,15,26,35-46,51-52H2,1-2H3,(H2,104,130)(H2,105,135)(H,106,112)(H,110,131)(H,111,136)(H,113,146)(H,114,133)(H,115,132)(H,116,137)(H,117,138)(H,118,142)(H,119,143)(H,120,144)(H,121,141)(H,122,139)(H,123,145)(H,124,140)(H,125,134)(H,148,149)/t54-,55+,72?,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1 |
InChIキー |
GKJHBAGJUMHZCI-WOMVBXCFSA-N |
SMILES |
CC1C(=O)N2CCCC2C(=O)NC(CC(=O)NCC(=O)NC(CC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C(C)O)CC3=CN=CN3)CC4=CNC5=CC=CC=C54)C(=O)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
異性体SMILES |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)NCC(=O)NC(CC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC3=CN=CN3)CC4=CNC5=CC=CC=C54)C(=O)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
正規SMILES |
CC1C(=O)N2CCCC2C(=O)NC(CC(=O)NCC(=O)NC(CC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C(C)O)CC3=CN=CN3)CC4=CNC5=CC=CC=C54)C(=O)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















